molecular formula C19H17F2N3O3 B2577911 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide CAS No. 898466-30-3

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide

Cat. No. B2577911
CAS RN: 898466-30-3
M. Wt: 373.36
InChI Key: SQZWYQWNQIJJSC-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide, also known as AQ-1S, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. AQ-1S is a quinoline derivative that possesses a unique chemical structure, making it an attractive candidate for the development of new drugs and therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Analysis

A range of novel carboxamide derivatives of 2-Quinolones, including compounds structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide, have been synthesized and analyzed for their chemical properties. These compounds were prepared by refluxing 3-acetyl-1-amino-quinolin-2-one with substituted benzoic acid, employing dry redistilled pyridine and silicon tetrachloride as a coupling agent. Their structures were confirmed using IR, 1H NMR, and mass spectra techniques, providing a foundational understanding of their chemical characteristics (Kumar et al., 2014).

Crystal Structure and DFT Studies

In-depth structural analysis has been conducted on related quinoline derivatives, offering insights into their molecular geometry and electronic properties. One such study focused on N-(4-acetylphenyl)quinoline-3-carboxamide, utilizing FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, alongside single crystal X-ray diffraction. This research aids in understanding the structural intricacies of quinoline derivatives, which can be applied to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide (Polo-Cuadrado et al., 2021).

Remote Sulfonylation and Chemical Reactivity

Remote sulfonylation techniques have been developed for N-(quinolin-8-yl)benzamide derivatives, showcasing a method to introduce sulfone groups into the quinoline framework efficiently. This process, which involves sodium sulfinates as sulfide sources, offers a less odorous and more environmentally friendly approach to modifying quinoline structures, which may be applicable to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide for enhancing its chemical or biological properties (Xia et al., 2016).

Potential Biological Activities

Although specific studies directly involving N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide are not found, research on structurally similar quinoline derivatives has highlighted their potential in antimicrobial, antitubercular, and other biological activities. For instance, various quinoline carboxamide derivatives have shown promising antibacterial, antifungal, and antitubercular activities, suggesting that N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide might also possess such properties upon further investigation (Kumar et al., 2014).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-11(25)24-8-2-3-12-4-6-14(10-17(12)24)22-18(26)19(27)23-16-9-13(20)5-7-15(16)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWYQWNQIJJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide

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